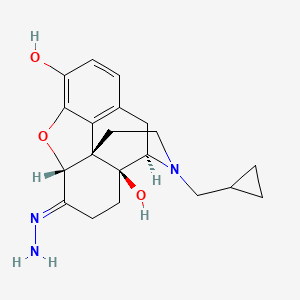
Naltrexazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naltrexazone, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Treatment of Alcohol Use Disorder
Naltrexone is FDA-approved for the treatment of alcohol use disorder. Clinical trials have demonstrated its efficacy in reducing heavy drinking episodes. A systematic review found that approximately 70% of studies indicated a significant reduction in heavy drinking among patients treated with naltrexone compared to placebo . Naltrexone works by blocking opioid receptors, which diminishes the rewarding effects of alcohol, thereby reducing cravings and consumption .
Low-Dose Naltrexone in Chronic Pain and Autoimmune Disorders
Low-dose naltrexone (typically around 4.5 mg) has gained attention for its potential benefits in treating chronic pain and autoimmune conditions. Research indicates that it may upregulate endogenous opioid production, providing pain relief and reducing inflammation . Conditions studied include:
- Fibromyalgia : Low-dose naltrexone has shown promise in alleviating pain and improving sleep quality in fibromyalgia patients .
- Multiple Sclerosis : Studies suggest that it may help manage symptoms related to neuroinflammation .
- Crohn’s Disease : Preliminary findings indicate potential benefits in managing inflammatory bowel disease symptoms .
Treatment of Other Substance Use Disorders
Naltrexone has been explored as a treatment option for various substance use disorders beyond alcohol and opioids:
- Methamphetamine Use Disorder : A study found that naltrexone could significantly reduce cue-induced cravings for methamphetamine, suggesting its potential as a treatment option for this condition .
- Nitrous Oxide Dependence : A case study reported a significant reduction in nitrous oxide use among a patient treated with naltrexone, highlighting its applicability for less common substance use disorders .
Case Studies Supporting Diverse Applications
Several case studies provide insights into naltrexone's effectiveness across different conditions:
- Fibromyalgia : A patient treated with low-dose naltrexone reported improvements in pain management and overall quality of life after several weeks of treatment.
- Nitrous Oxide Use : A 41-year-old man significantly reduced his nitrous oxide consumption from 400 canisters per day to below 60 after initiating naltrexone therapy .
- Methamphetamine Cravings : Participants in a clinical trial experienced reduced cravings and subjective responses to methamphetamine when treated with naltrexone, supporting its role in managing stimulant dependence .
Summary of Research Findings
The following table summarizes the key applications and findings related to naltrexone:
Analyse Chemischer Reaktionen
Conversion to Naltrexonazine (Azine)
In acidic aqueous solutions (e.g., 1% acetic acid), naltrexazone undergoes dimerization to form the azine derivative naltrexonazine . Key findings include:
Reaction Kinetics and Mechanism
| Reaction Condition | Time | Conversion to Azine | Residual this compound |
|---|---|---|---|
| 1% Acetic acid, 25°C | 15 min | 35% | 65% |
| 1% Acetic acid, 25°C | 3 hr | 35% | 65% |
The reaction follows a first-order equilibrium, where two this compound molecules lose NH2NH2 to form one naltrexonazine molecule .
Structural Confirmation :
-
Mass spectrometry : M+1 ion at m/z 679 (naltrexonazine).
-
TLC : Single spot co-migrating with synthetic standards.
Reversibility with Hydrazine
The azine formation is reversible in the presence of free hydrazine. Adding excess NH2NH2 shifts equilibrium back toward this compound and regenerates naltrexone (parent ketone) :
2This compound⇌Naltrexonazine+NH2NH2
Key Insight :
-
This reversibility complicates long-term stability in hydrazine-containing solutions.
Stability in Aqueous Solutions
This compound is highly unstable in acidic media but remains intact in neutral or basic conditions. Stability studies reveal:
| Condition | Observation |
|---|---|
| Acidic (pH < 4) | Rapid azine formation (35% in 15 min). |
| Neutral/Basic (pH 7–9) | No detectable degradation over 24 hr. |
Implications :
Reactivity with Electrophiles
This compound’s hydrazine moiety reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example:
-
Reaction with formaldehyde yields methyl-substituted derivatives.
-
Interaction with cyclohexanone produces cyclohexylidene hydrazones .
Characterization :
Oxidative Degradation Pathways
Under forced oxidative conditions (e.g., hydrogen peroxide), this compound undergoes:
-
N-Oxidation : Formation of this compound N-oxide.
-
C-N bond cleavage : Yielding naltrexone and hydrazine byproducts .
Degradation Products :
| Condition | Major Product | Minor Product |
|---|---|---|
| Acidic oxidation | Naltrexonazine | Naltrexone |
| Basic oxidation | This compound N-oxide | Hydrazine |
Eigenschaften
CAS-Nummer |
73674-86-9 |
|---|---|
Molekularformel |
C20H25N3O3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-hydrazinylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C20H25N3O3/c21-22-13-5-6-20(25)15-9-12-3-4-14(24)17-16(12)19(20,18(13)26-17)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,24-25H,1-2,5-10,21H2/b22-13+/t15-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
RCNYWXCENWWKDS-VTRZFGTDSA-N |
SMILES |
C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/N)/CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Synonyme |
naltrexazone naltrexone hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















